tert-ブチル 2-アミノ-2-オキソ酢酸

概要

説明

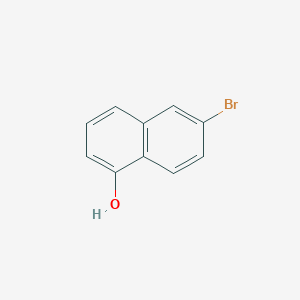

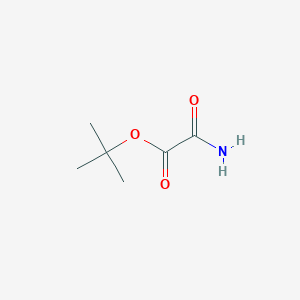

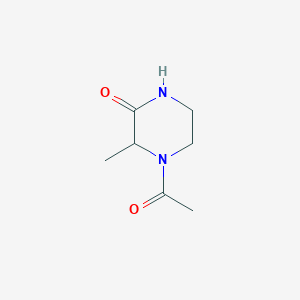

Tert-butyl 2-amino-2-oxoacetate (TBAA) is an organic compound belonging to the class of amino acids. It is a colorless, crystalline solid that is soluble in water and alcohol. TBAA is a versatile building block for a variety of synthetic organic reactions and has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. TBAA has also been used as a reagent in the synthesis of peptides and proteins.

科学的研究の応用

1. Nα-保護アミノ酸エステルの合成 “tert-ブチル 2-アミノ-2-オキソ酢酸”は、Nα-保護アミノ酸エステルの合成に使用できます。 このプロセスには、保護されたアミノ酸とt-ブタノールを使用し、無水硫酸マグネシウムと過剰な三フッ化ホウ素ジエチルエーテルを添加試薬として用います .

ペプチド化学合成

“tert-ブチル 2-アミノ-2-オキソ酢酸”から誘導できるtert-ブチルアミノ酸エステルは、ペプチド化学合成においてマスクされたカルボキシル基の代替物として広く使用されています .

tert-ブチルエステルの調製

この化合物は、tert-ブチルエステルの調製に使用できます。 この方法は、濃硫酸を粉末状の無水硫酸マグネシウムに分散させた不均一系触媒の存在下で、5当量のtert-ブタノールを使用します .

アミノ酸誘導体との相互作用

“tert-ブチル 2-アミノ-2-オキソ酢酸”は、特定の条件下でアミノ酸誘導体と相互作用することができます。 この相互作用は、さまざまな分野で潜在的な用途を持つ新しい化合物を生成するために使用できます .

研究開発

“tert-ブチル 2-アミノ-2-オキソ酢酸”は、科学研究開発における興味深い化合物です。 この化合物は、その特性と潜在的な用途を理解するための実験に使用できます .

作用機序

Target of Action

Tert-butyl 2-amino-2-oxoacetate is a type of amino acid ester compound

Mode of Action

It possesses both amino and ester structural features , which suggests it may interact with its targets through mechanisms common to these functional groups. For instance, the amino group could participate in proton transfer reactions, while the ester group could undergo hydrolysis or condensation reactions.

Pharmacokinetics

It’s known that the compound is a solid, colorless to white, and soluble in organic solvents such as ether and dimethyl sulfoxide, but insoluble in water . These properties could influence its bioavailability and distribution within the body.

Result of Action

It’s also suggested that the compound could have potential applications in drug research and development .

Action Environment

The action, efficacy, and stability of Tert-butyl 2-amino-2-oxoacetate can be influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more active in organic environments and less so in aqueous environments . Additionally, safety precautions should be taken when handling this compound, including avoiding skin and respiratory contact and operating in a well-ventilated laboratory environment .

生化学分析

Biochemical Properties

Tert-butyl 2-amino-2-oxoacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with amino acid transporters and enzymes involved in amino acid metabolism. The nature of these interactions often involves the formation of covalent bonds or hydrogen bonding, which can influence the activity of the enzymes and proteins it interacts with .

Cellular Effects

Tert-butyl 2-amino-2-oxoacetate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression and metabolic flux .

Molecular Mechanism

The molecular mechanism of Tert-butyl 2-amino-2-oxoacetate involves its interaction with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound binds to the active sites of enzymes, altering their conformation and activity. This binding can lead to either inhibition or activation of the enzyme, resulting in changes in cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 2-amino-2-oxoacetate can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that Tert-butyl 2-amino-2-oxoacetate can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Tert-butyl 2-amino-2-oxoacetate vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels. These effects are important for understanding the compound’s safety and efficacy in biological systems .

Metabolic Pathways

Tert-butyl 2-amino-2-oxoacetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and other biochemical processes. These interactions can affect metabolic flux and the levels of various metabolites in the cell. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of Tert-butyl 2-amino-2-oxoacetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is important for its biochemical activity and effects on cellular function .

Subcellular Localization

Tert-butyl 2-amino-2-oxoacetate is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles. This localization is important for understanding how the compound exerts its effects at the cellular level .

特性

IUPAC Name |

tert-butyl 2-amino-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-6(2,3)10-5(9)4(7)8/h1-3H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRDALWGTYZXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498920 | |

| Record name | tert-Butyl amino(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35454-04-7 | |

| Record name | tert-Butyl amino(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl carbamoylformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)

![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)